1-(2-Cyanoethyl)-2-undecylimidazole
Overview
Description
1-(2-Cyanoethyl)-2-undecylimidazole is an organic compound belonging to the imidazole family. It is a colorless liquid with a strong odor and has the molecular formula C18H30N2. Imidazole compounds are widely used in medicinal, industrial, and agricultural fields due to their versatile chemical properties.
Preparation Methods
The synthesis of 1-(2-Cyanoethyl)-2-undecylimidazole typically involves a multi-step process. One common method includes the reaction of 1-bromododecane with imidazole to form 2-undecylimidazole. This intermediate is then reacted with acrylonitrile under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-(2-Cyanoethyl)-2-undecylimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of imidazole derivatives with reduced nitrile groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings . Major products formed from these reactions include various imidazole derivatives with modified functional groups .
Scientific Research Applications
1-(2-Cyanoethyl)-2-undecylimidazole has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)-2-undecylimidazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, its antimicrobial activity is believed to result from the disruption of microbial cell membranes or inhibition of key metabolic enzymes.
Comparison with Similar Compounds
1-(2-Cyanoethyl)-2-undecylimidazole can be compared with other similar compounds such as:
2-Phenyl-1H-imidazole-1-propanenitrile: This compound has a phenyl group instead of an undecyl group, leading to different chemical and biological properties.
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: This compound has ethyl and methyl groups, which also result in distinct reactivity and applications.
The uniqueness of this compound lies in its long undecyl chain, which imparts specific hydrophobic properties and influences its interactions with biological membranes and other molecules.
Properties
IUPAC Name |
3-(2-undecylimidazol-1-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-2-3-4-5-6-7-8-9-10-12-17-19-14-16-20(17)15-11-13-18/h14,16H,2-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUPZARBRLCVCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NC=CN1CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066948 | |
Record name | 1H-Imidazole-1-propanenitrile, 2-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23996-16-9 | |
Record name | 1-(Cyanoethyl)-2-undecylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23996-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Undecyl-1H-imidazole-1-propiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-1-propanenitrile, 2-undecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole-1-propanenitrile, 2-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-undecyl-1H-imidazole-1-propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Undecyl-1H-imidazole-1-propiononitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR29XPF6CF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(2-Cyanoethyl)-2-undecylimidazole (CEUI) in the development of liquid crystalline epoxy thermosets?
A1: this compound (CEUI) acts as a latent curing catalyst in the preparation of liquid crystalline (LC) epoxy thermosets []. Unlike traditional curing agents like m-phenylenediamine (m-PDA) that promote immediate curing, CEUI allows for control over the curing process. This delayed reaction is advantageous for achieving desired LC orientations within the epoxy matrix before the material solidifies.
Q2: How does the use of CEUI as a latent curing catalyst affect the thermal conductivity of the resulting epoxy thermosets compared to traditional curing agents?
A2: While neat epoxy thermosets cured with m-PDA exhibit higher thermal conductivity (0.31 W/(m·K)) than those cured with CEUI (0.27 W/(m·K)), the situation reverses when incorporating alumina (Al2O3) as a thermal filler []. CEUI-cured composites with 55 vol% Al2O3 achieve a thermal conductivity of 2.47 W/(m·K), surpassing the m-PDA counterpart (1.70 W/(m·K)) []. This difference is attributed to the improved LC orientation facilitated by CEUI during the curing process, influenced by interactions between the epoxy matrix and the alumina surface.
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